(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Description
Properties
CAS No. |
214748-65-9 |
|---|---|
Molecular Formula |
C20H34O5 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/t15-,16+,17-,18+,19-/m1/s1 |
InChI Key |
PXGPLTODNUVGFL-MTHXSQLBSA-N |
SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Isomeric SMILES |
CCCCC[C@H](C=C[C@H]1[C@@H](C[C@@H]([C@H]1CC=CCCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Synonyms |
8-iso-15-epi PGF2α |
Origin of Product |
United States |
Preparation Methods
The synthesis of (Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid involves the peroxidation of arachidonic acid, a polyunsaturated fatty acid. This process can be induced by free radicals, leading to the formation of isoprostanes. The synthetic route typically involves the use of gas chromatography-mass spectrometry (GC/MS) for quantitation and validation
Chemical Reactions Analysis
(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction is central to the formation of isoprostanes from arachidonic acid.
Reduction: While less common, reduction reactions can modify the structure of isoprostanes, potentially altering their biological activity.
Substitution: Specific conditions and reagents can facilitate substitution reactions, although these are less frequently studied in the context of isoprostanes.
Common reagents used in these reactions include free radicals for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions are different isoprostane isomers, each with unique biological activities .
Scientific Research Applications
(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid is part of a broader family of isoprostanes, which include:
8-iso-PGF2α: Another well-studied isoprostane, known for its role in oxidative stress and inflammation.
iPF2α-III: Similar in structure and function, it is also used as a biomarker for oxidative stress.
What sets this compound apart is its specific formation pathway and unique biological activities, making it a valuable compound for studying oxidative stress and its related pathologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
